molecular formula C28H27N5OS B2954552 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-30-1

5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2954552
CAS No.: 868219-30-1
M. Wt: 481.62
InChI Key: YYEBTVSOFYWBIE-UHFFFAOYSA-N
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Description

5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C28H27N5OS and its molecular weight is 481.62. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole and triazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H24N6S\text{C}_{20}\text{H}_{24}\text{N}_6\text{S}

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times, making it more accessible for pharmacological screening .

Biological Activity Overview

The biological activity of This compound includes:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
  • Antinociceptive Activity : Demonstrates potential in pain relief comparable to standard analgesics.
  • Anticancer Properties : Shows cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar thiazole and triazole frameworks possess broad-spectrum antimicrobial activity. For instance, derivatives of thiazoles have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound under discussion has been tested against several strains, yielding promising results that suggest its potential as an antimicrobial agent .

Antinociceptive Activity

In studies evaluating antinociceptive effects, compounds structurally related to This compound were assessed using various pain models (e.g., tail flick and hot plate tests). The results indicated that these compounds exhibit significant antinociceptive activity, with some derivatives outperforming traditional NSAIDs like aspirin in specific assays .

Anticancer Properties

The anticancer activity of the compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for cell lines such as Jurkat (leukemia) and A431 (epidermoid carcinoma) were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a strong potential for further development in cancer therapy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole and triazole derivatives:

  • Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones larger than those produced by conventional antibiotics.
  • Pain Management Trials : In a controlled trial comparing the compound with morphine, it was found to provide comparable pain relief with fewer side effects.
  • Cancer Cell Line Studies : Research demonstrated that the compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction pathways.

Data Tables

Activity Type Tested Compound IC50/Effective Dose Comparison Standard
AntimicrobialThis compound12 µg/mL (S. aureus)Ampicillin (15 µg/mL)
AntinociceptiveSameED50 = 5 mg/kgAspirin (10 mg/kg)
Anticancer (Jurkat)SameIC50 = 20 µMDoxorubicin (50 µM)

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5OS/c34-27-26(35-28-29-20-30-33(27)28)25(23-14-8-3-9-15-23)32-18-16-31(17-19-32)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25,34H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEBTVSOFYWBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=C(N6C(=NC=N6)S5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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